molecular formula C8H5BrClNO3S B1484775 5-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride CAS No. 1807208-67-8

5-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride

Cat. No.: B1484775
CAS No.: 1807208-67-8
M. Wt: 310.55 g/mol
InChI Key: FUNAIXXZSWKCON-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride is a chemical compound that belongs to the class of benzenesulfonyl chlorides. It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical synthesis processes due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-4-cyano-2-methoxybenzene. The process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst under an inert atmosphere.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Amines: Formed from the reduction of the cyano group.

    Hydroxyl or Carbonyl Compounds: Formed from the oxidation of the methoxy group.

Scientific Research Applications

5-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride is utilized in various scientific research fields due to its reactivity and functional groups:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs with antimicrobial and anti-inflammatory properties.

    Industry: Applied in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates. The cyano and methoxy groups can also participate in further chemical modifications, enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but lacks the cyano group, making it less versatile in certain synthetic applications.

    4-Cyano-2-methoxybenzenesulfonyl chloride:

    5-Bromo-4-cyano-2-methoxybenzene: Lacks the sulfonyl chloride group, limiting its use in sulfonylation reactions.

Uniqueness: 5-Bromo-4-cyano-2-methoxybenzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a wide range of reactivity and synthetic utility. The presence of the bromine atom, cyano group, methoxy group, and sulfonyl chloride group allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-4-cyano-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-7-2-5(4-11)6(9)3-8(7)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNAIXXZSWKCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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